N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, commonly known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE belongs to the class of sulfonamide compounds and has been found to exhibit promising activity against various diseases and disorders.
Mechanism of Action
The mechanism of action of DFE is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various biological processes. In cancer research, DFE has been found to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. In inflammation research, DFE has been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of pro-inflammatory prostaglandins. In neurological disorder research, DFE has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DFE has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and reduction of oxidative stress and inflammation. In cancer research, DFE has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, DFE has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, DFE has been found to improve cognitive function and reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DFE has various advantages and limitations for laboratory experiments. One of the advantages is its high potency and selectivity, which makes it a promising candidate for drug development. Another advantage is its ability to exhibit activity against various diseases and disorders. However, one of the limitations is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Future Directions
DFE has various future directions for scientific research. One of the directions is to explore its potential therapeutic applications in other diseases and disorders, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis and formulation for better efficacy and safety. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Overall, DFE has significant potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic applications.
Synthesis Methods
DFE can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 2-oxo-2-(1-piperidinyl)ethylmethanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure DFE. The synthesis of DFE has been extensively studied, and various modifications have been made to improve its yield and purity.
Scientific Research Applications
DFE has been found to exhibit potential therapeutic activity against various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, DFE has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DFE has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, DFE has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-22(20,21)18(11-5-6-12(15)13(16)9-11)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPVEMOSGILEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.